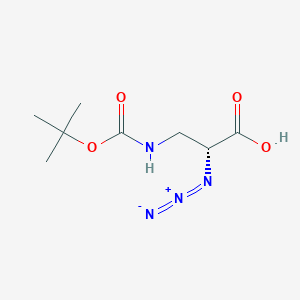
trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin (DCMDBD) is a synthetic compound that has recently been investigated for its potential applications in scientific research. DCMDBD belongs to a class of compounds known as dioxins, which are highly toxic and have been linked to a range of human health and environmental issues. Despite the potential risks associated with dioxins, the unique properties of DCMDBD have made it an attractive candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is not yet fully understood. It is believed that this compound binds to certain proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. This compound may also interact with other molecules, such as DNA, to alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes, leading to changes in their activity. It has also been shown to modulate the activity of certain enzymes, and to act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin in laboratory experiments include its low toxicity, its ability to interact with certain proteins and enzymes, and its potential to act as a model compound for other dioxins. However, there are also certain limitations to using this compound in laboratory experiments. These include the fact that the reaction conditions must be carefully controlled to ensure the desired product is obtained, and that the mechanism of action of this compound is not yet fully understood.
Zukünftige Richtungen
The potential applications of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as its potential to act as an antioxidant and to modulate the activity of certain enzymes. Additionally, further studies could be conducted to investigate the potential of this compound to act as a model compound for other dioxins, and to explore its potential applications in drug design and development.
Synthesemethoden
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is synthesized through a two-step process involving the reaction of 5-methyl-1,4-benzodioxin (MBD) with chlorine and a base such as potassium hydroxide. The reaction of MBD with chlorine yields chlorinated MBD (CMBD), while the reaction of CMBD with a base yields this compound. The reaction of MBD with chlorine is highly exothermic, while the reaction of CMBD with a base is endothermic. The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin has been investigated for its potential applications in scientific research. It has been used in a variety of studies, including studies of its pharmacological and toxicological properties, as well as its ability to act as a model compound for other dioxins. This compound has also been studied for its potential to act as an antioxidant and to modulate the activity of certain enzymes.
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dichloro-5-methyl-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4,8-9H,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXYZDNKKOGQT-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@@H]([C@H](O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)


![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)


